

X-ray crystal structure analysis of 2-Bromo-1h-phenalen-1-one

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Compound of Interest

Compound Name: 2-Bromo-1h-phenalen-1-one

Cat. No.: B15492300

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A definitive X-ray crystal structure analysis for **2-Bromo-1H-phenalen-1-one** is not publicly available in the searched crystallographic databases. This guide provides a comparative analysis utilizing data from a closely related compound, 2-(Bromomethyl)-1H-phenalen-1-one, and a representative brominated molecule, (Z)-1-bromo-1-nitro-2-phenylethene, for which crystallographic data has been determined. This comparative approach offers valuable insights for researchers and professionals in drug development.

Comparison of Crystallographic Data

To illustrate the data typically obtained from an X-ray crystal structure analysis, the following table summarizes the crystallographic parameters for (Z)-1-bromo-1-nitro-2-phenylethene. This data serves as a reference for what could be expected for **2-Bromo-1H-phenalen-1-one**.

Parameter	(Z)-1-bromo-1-nitro-2-phenylethene
Empirical Formula	C ₈ H ₆ BrNO ₂
Formula Weight	228.05
Crystal System	Orthorhombic
Space Group	Pbca
Unit Cell Dimensions	a = 11.5296(6) Å
	b = 7.5013(5) Å
	c = 19.7187(12) Å
	α = 90°
	β = 90°
	γ = 90°
Volume	1705.5(2) Å ³
Z	8
Calculated Density	1.777 Mg/m ³
Absorption Coefficient	4.983 mm ⁻¹
F(000)	90

Experimental Protocols

Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one

A synthetic protocol for the closely related 2-(bromomethyl)-1H-phenalen-1-one has been reported and is detailed below.

Materials:

- 1H-Phenalen-1-one (PN)
- Paraformaldehyde

- Glacial acetic acid
- 85% Phosphoric acid
- Hydrobromic acid (48%)
- 0.5 M Sodium hydroxide (NaOH)
- Potassium carbonate (K_2CO_3)

Procedure:

- A mixture of 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL) was prepared.
- The mixture was heated to 110 °C until all solids dissolved.
- Hydrobromic acid (236 mL, 48%) was added to the solution, and the reaction was maintained at 110 °C for 16 hours.
- After cooling to room temperature, the reaction mixture was poured into 500 mL of an ice/water mixture.
- The resulting solution was neutralized with 0.5 M NaOH and subsequently with solid K_2CO_3 .

X-ray Crystal Structure Determination of (Z)-1-bromo-1-nitro-2-phenylethene

The following protocol was utilized for the single-crystal X-ray diffraction analysis of the comparative molecule.

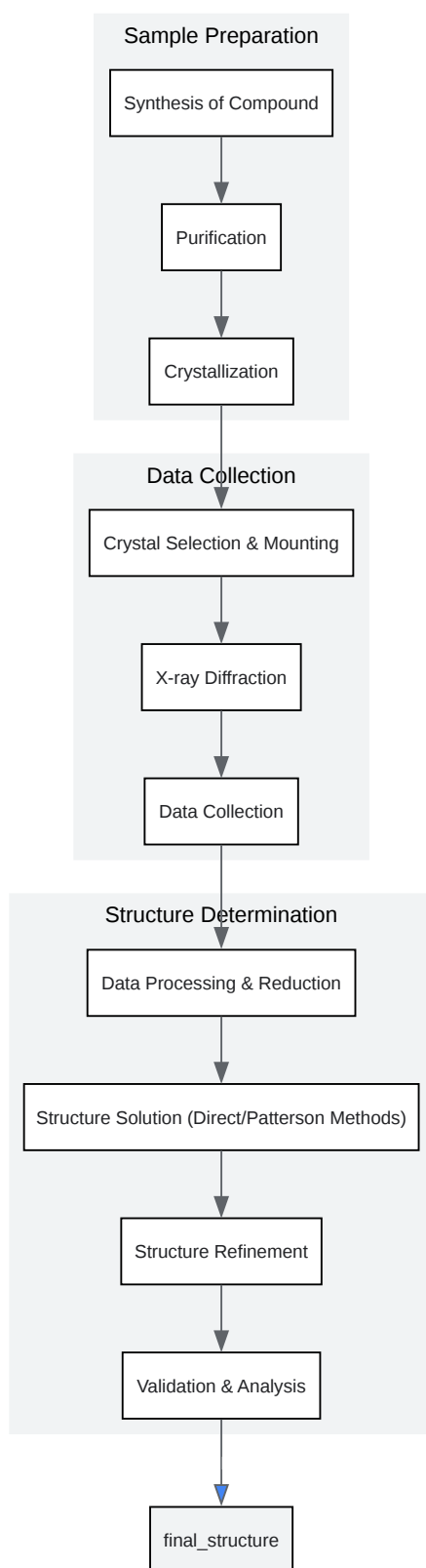
Crystal Growth: Yellow needle-like crystals of (Z)-1-bromo-1-nitro-2-phenylethene were obtained by recrystallization from glacial acetic acid followed by cyclohexane.

Data Collection: A suitable single crystal was mounted on a KM4CCD kappa-geometry diffractometer equipped with a Sapphire2 CCD detector. Data was collected at 298 K using MoK α radiation ($\lambda = 0.71073 \text{ \AA}$).

Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F^2 using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an X-ray crystal structure analysis.



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Caption: Experimental workflow for X-ray crystal structure analysis.

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